![molecular formula C20H21NO3 B4971886 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione CAS No. 5739-06-0](/img/structure/B4971886.png)
1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
Overview
Description
1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as Etizolam, is a thienodiazepine derivative that has gained popularity in the scientific community due to its potential applications in research. Etizolam is a benzodiazepine analog that possesses anxiolytic, sedative, and hypnotic properties, making it a promising candidate for the treatment of anxiety and sleep disorders.
Mechanism of Action
1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione acts on the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA receptor, enhancing the affinity of GABA for the receptor and increasing chloride ion influx, resulting in hyperpolarization of the neuron and inhibition of neurotransmitter release. This mechanism of action is similar to that of benzodiazepines, which is why 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is often referred to as a benzodiazepine analog.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. It has also been shown to induce muscle relaxation and anticonvulsant effects, which are similar to those of benzodiazepines. Additionally, 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to have a low potential for abuse and dependence, which makes it a safer alternative to benzodiazepines for the treatment of anxiety and sleep disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity for the GABA receptor. This makes it a valuable tool for investigating the mechanisms of anxiety and sleep disorders, as well as the effects of benzodiazepine analogs on GABA receptor function. However, one of the limitations of using 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is its short half-life, which makes it difficult to use in long-term studies. Additionally, the synthesis of 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione requires specialized equipment and expertise, which may limit its availability for research purposes.
Future Directions
There are several future directions for 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione research, including the investigation of its potential therapeutic applications for anxiety and sleep disorders. Additionally, the development of new analogs of 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione with improved pharmacological properties may lead to the discovery of new treatments for these conditions. Furthermore, the use of 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione in combination with other compounds may provide insights into the complex mechanisms of anxiety and sleep disorders. Finally, the investigation of the long-term effects of 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione on GABA receptor function and neurotransmitter release may provide valuable information for the development of safer and more effective treatments for these conditions.
Conclusion:
In conclusion, 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a benzodiazepine analog that has gained popularity in the scientific community due to its potential applications in research. Its high potency and selectivity for the GABA receptor make it a valuable tool for investigating the mechanisms of anxiety and sleep disorders, as well as the effects of benzodiazepine analogs on GABA receptor function. However, the short half-life of 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione and the specialized equipment required for its synthesis may limit its availability for research purposes. Nevertheless, the investigation of its potential therapeutic applications and the development of new analogs may lead to the discovery of new treatments for anxiety and sleep disorders.
Synthesis Methods
The synthesis of 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione involves the condensation of 2-ethylamino-2-phenylbutan-1-ol with 4-ethoxybenzoyl chloride in the presence of a base, followed by cyclization with phosgene. The resulting product is then reduced with sodium borohydride to yield 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione in its free base form. This synthesis method has been well-documented in the literature and has been optimized over the years to improve yields and purity.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been used extensively in scientific research as a tool to investigate the mechanisms of anxiety and sleep disorders. It has been shown to be effective in reducing anxiety and inducing sleep in animal models, making it a valuable research tool for the study of these conditions. Additionally, 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been used to investigate the effects of benzodiazepine analogs on GABA receptor function, which has provided insights into the mechanisms of action of these compounds.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-24-17-11-9-16(10-12-17)21-19(22)13-18(20(21)23)14(2)15-7-5-4-6-8-15/h4-12,14,18H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYNSNREGRUGKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386568 | |
Record name | 1-(4-Ethoxy-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644436 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethoxy-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione | |
CAS RN |
5739-06-0 | |
Record name | 1-(4-Ethoxy-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.